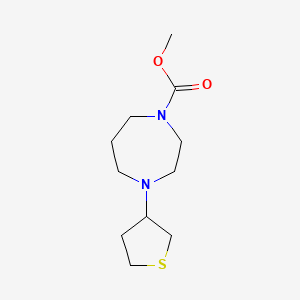

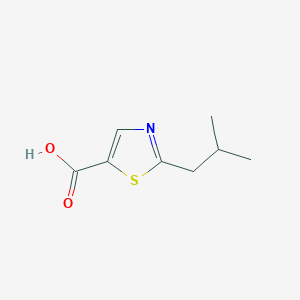

Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate" is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The compound of interest is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The synthesis and properties of similar diazepine derivatives have been explored, which can provide insights into the compound .

Synthesis Analysis

The synthesis of related diazepinone compounds involves a multi-step process starting from amino acid precursors. For instance, a series of thieno[3,2-e][1,4]diazepin-2-ones was synthesized from methyl 3-aminothiophene-2-carboxylate, which shares a thiophene moiety with the compound of interest. The key step in this synthesis is an uncatalyzed Pictet–Spengler reaction, which allows for the cyclization of the seven-membered diazepinone ring . Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structurally related compound, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available amino alcohols . These methods could potentially be adapted for the synthesis of "Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate".

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. In the case of the related compound 3-methyl-1,5-diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepine, an N-H...N hydrogen bond was observed to link six molecules to form a hexameric ring structure in the crystal lattice . This indicates that diazepine derivatives can participate in hydrogen bonding, which could influence the molecular structure and properties of "Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate".

Chemical Reactions Analysis

Diazepine derivatives exhibit a range of chemical reactivity depending on their substitution patterns. For example, the acid-base properties of a tetrahydro-1H-naphtho[2,3-b]-1,4-diazepine derivative were studied, showing that it can undergo methylation to give an N,N'-dimethyl derivative. It also reacts with bromine and salicylaldehyde to give substitution products, and with aqueous alkali or secondary aliphatic amines to open the diazepine ring . These reactions suggest that "Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate" may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of substituents such as aryl groups can affect the compound's solubility, melting point, and stability. For instance, the synthesis of 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo(b)(1,4)diazepin-2-ones involved substrates that could lead to different physical properties based on the nature of the substituents . While the exact properties of "Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate" are not provided, it can be inferred that its thiophene and carboxylate groups would play a significant role in determining its solubility, reactivity, and potential for forming crystal structures.

Scientific Research Applications

Nucleophile-dependent Diastereoselectivity

The study by Fesenko et al. (2015) developed a five-step synthesis of a compound closely related to Methyl 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylate. They investigated the reactions with C-, O-, S-, and N-nucleophiles, leading to highly diastereoselective formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones due to ring expansion. This diastereoselectivity varied with the nucleophile used, offering insights into synthesizing stereospecific compounds for potential applications in medicinal chemistry and drug development Fesenko, A., Trafimova, L. A., Albov, D. V., & Shutalev, A. (2015). Tetrahedron Letters, 56, 1317-1321.

Synthesis of Isochromene Derivatives

Ren et al. (2017) explored the synthetic applications of 4-Diazoisochroman-3-imines as a new class of metal carbene precursors. This work highlights the versatility of related heterocyclic compounds in catalyzing reactions to produce isochromene derivatives, emphasizing their utility in the synthesis of complex organic molecules with potential pharmaceutical applications Ren, A., Lang, B., Lin, J., Lu, P., & Wang, Y. (2017). The Journal of Organic Chemistry, 82(20), 10953-10959.

Practical Synthesis for Rho–Kinase Inhibitor Intermediate

A practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established by Gomi et al. (2012). This synthesis provides a scalable method for producing this intermediate, highlighting the importance of such heterocyclic compounds in the development of therapeutic agents Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K. (2012). Synthesis, 44, 3171-3178.

properties

IUPAC Name |

methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWDYHNBAWNYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCN(CC1)C2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)

![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)